3-Amino-4-iodobenzonitrile

Description

Evolution of Halogenated Benzonitriles as Synthetic Intermediates

Halogenated benzonitriles, which feature one or more halogen atoms on the benzene (B151609) ring, have a rich history as synthetic intermediates. Early methods for their preparation often involved harsh conditions, such as the direct, high-temperature vapor-phase halogenation of benzonitrile (B105546). While effective for producing certain compounds like pentachlorobenzonitrile, these methods lacked selectivity.

The evolution of synthetic organic chemistry brought forth more refined and controlled methodologies. The development of catalytic ammoxidation, for instance, allowed for the synthesis of benzonitriles from substituted toluenes. A significant leap forward came with the advent of transition metal-catalyzed cross-coupling reactions. These methods, often employing palladium catalysts, enable the precise and regioselective introduction of halogens onto the aromatic ring, providing chemists with greater control over molecular architecture. Other established routes include the conversion of benzoic acids to benzoyl chlorides and then to amides, followed by dehydration to yield the nitrile. google.com The displacement of halogens on a pre-existing benzonitrile with other groups is also a common strategy. acs.org This progression has cemented the role of halogenated benzonitriles as indispensable building blocks in synthetic chemistry.

Significance of Multifunctional Aromatic Compounds in Advanced Synthesis

Multifunctional aromatic compounds, which possess several different functional groups on a single aromatic scaffold, are of immense importance in advanced synthesis. mdpi.comdtic.mil The presence of multiple reactive sites allows for sequential and diverse chemical transformations, enabling the construction of highly complex molecular structures from a single starting material. lookchem.comrsc.org This versatility is highly prized in fields where molecular complexity is key, such as drug discovery and materials science. ijrar.orgacs.org

These compounds serve as versatile building blocks for a wide range of materials. mdpi.com For example, in the field of materials science, multifunctional aromatic carboxylic acids are used to construct metal-organic frameworks (MOFs), which are materials with applications in gas storage, catalysis, and sensing. mdpi.com In medicinal chemistry and agrochemical development, the ability to selectively modify different parts of a molecule is crucial for optimizing biological activity and properties. ijrar.org The strategic arrangement of functional groups can influence the molecule's reactivity, solubility, and interactions with biological targets.

Contextualizing 3-Amino-4-iodobenzonitrile within Contemporary Organic Chemistry

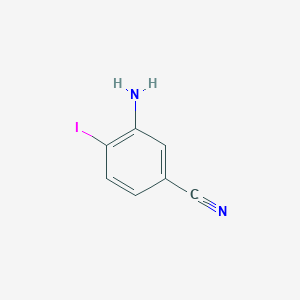

This compound is a quintessential example of a multifunctional aromatic compound, integrating three distinct functional groups—amino (-NH₂), iodo (-I), and nitrile (-CN)—onto a benzene ring. lookchem.com This unique combination of an electron-donating amino group, a bulky and reactive iodo group, and an electron-withdrawing nitrile group makes it a highly valuable and versatile intermediate in modern organic chemistry. lookchem.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 665033-21-6 lookchem.comsigmaaldrich.com |

| Molecular Formula | C₇H₅IN₂ lookchem.comsigmaaldrich.com |

| Molecular Weight | 244.03 g/mol sigmaaldrich.com |

| Appearance | White to off-white crystalline solid lookchem.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Storage | Keep in dark place, Inert atmosphere, Room temperature sigmaaldrich.com |

The strategic placement of the three functional groups on the aromatic ring allows for a diverse range of chemical reactions. The amino group can act as a nucleophile or be transformed into other nitrogen-containing functionalities. The iodine atom is an excellent leaving group in nucleophilic aromatic substitution and is particularly well-suited for participating in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. The nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to build heterocyclic systems. highfine.com

This trifunctional nature makes this compound a key building block in the synthesis of a variety of complex organic molecules, as detailed in the research findings below.

| Research Area | Findings on the Application of this compound |

| Pharmaceutical Synthesis | Used as a key intermediate in the development of new drugs with potential therapeutic applications. lookchem.com Its structure is a precursor for various functionalized heterocycles. lookchem.com A related isomer, 4-Amino-3-iodobenzonitrile, has been used to synthesize 3-aminoindole derivatives evaluated for anti-tubercular and anti-malarial activity. researchgate.net |

| Agrochemical Industry | Utilized as an intermediate in the production of agrochemicals designed to enhance crop protection and yield. lookchem.com |

| Dye and Pigment Production | Employed as a building block in the organic synthesis of dyes and pigments. lookchem.com |

| Specialty Chemicals | Its multifunctional reactivity makes it a valuable component in the production of various specialty chemicals. lookchem.com |

| Organic Synthesis Reagent | Serves as a versatile reagent for preparing complex molecules for research and industrial applications. lookchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURDBYHADODTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743869 | |

| Record name | 3-Amino-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

665033-21-6 | |

| Record name | 3-Amino-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-IODOBENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Amino 4 Iodobenzonitrile

Strategic Approaches to Synthesis

The preparation of 3-amino-4-iodobenzonitrile can be broadly categorized into two main strategies: direct iodination of an aminobenzonitrile precursor and the synthesis from other substituted aromatic compounds through functional group interconversions. The choice of strategy often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Exploration of Regioselective Iodination Routes of Aminobenzonitriles

A primary approach to the synthesis of this compound involves the direct iodination of 3-aminobenzonitrile (B145674). The key challenge in this approach is controlling the regioselectivity of the iodination reaction to ensure the introduction of the iodine atom at the C-4 position, ortho to the amino group. The activating and directing effects of the amino and cyano groups on the aromatic ring play a crucial role in determining the outcome of the electrophilic iodination.

Iodine monochloride (ICl) is a potent electrophilic iodinating agent that can be employed for the direct iodination of activated aromatic rings. The reaction of 3-aminobenzonitrile with iodine monochloride is a potential route to this compound. The amino group at the C-3 position is a strong activating group and directs electrophilic substitution to the ortho and para positions (C-2, C-4, and C-6). The cyano group is a deactivating group and a meta-director. Therefore, the position of iodination will be predominantly influenced by the amino group. The reaction would likely be carried out in a suitable solvent, and the conditions would need to be carefully controlled to favor the formation of the desired 4-iodo isomer over other possible isomers.

Hypothetical Reaction Scheme:

Table 1: Key Parameters for Iodine Monochloride Mediated Iodination

| Parameter | Description |

| Starting Material | 3-Aminobenzonitrile |

| Iodinating Agent | Iodine Monochloride (ICl) |

| Expected Product | This compound |

| Potential Byproducts | Other iodinated isomers (e.g., 3-amino-2-iodobenzonitrile, 3-amino-6-iodobenzonitrile) |

| Reaction Solvent | Typically a non-polar or polar aprotic solvent |

Detailed experimental validation is required to optimize the reaction conditions, such as solvent, temperature, and reaction time, to maximize the yield and regioselectivity of the desired product.

An alternative strategy for the regioselective synthesis of this compound involves a Sandmeyer-type reaction. This pathway would start from a precursor such as 3,4-diaminobenzonitrile (B14204). The first step would be the selective diazotization of one of the amino groups, followed by the introduction of iodine. However, achieving selective diazotization of one amino group in the presence of another can be challenging.

A more plausible approach would be to start with an aminobenzonitrile that has a leaving group at the desired position for iodination. A well-established method for introducing iodine into an aromatic ring is through the diazotization of an aromatic amine, followed by treatment with an iodide salt, typically potassium iodide (KI). This reaction proceeds via a diazonium salt intermediate. For the synthesis of this compound, one could envision starting from 3,4-diaminobenzonitrile, selectively protecting one amino group, diazotizing the other, and then performing the iodination, followed by deprotection. However, a more direct precursor would be 3-amino-4-aminobenzonitrile, which is not a readily available starting material.

A more practical application of this methodology would involve starting with a precursor where the amino group is already in place at the 3-position and another functional group at the 4-position can be converted to an amino group, diazotized, and then substituted with iodine.

Synthesis from Related Aromatic Precursors

This strategy involves the use of aromatic compounds that already possess some of the required functional groups in the correct positions. The target molecule is then synthesized through a series of chemical transformations.

While a direct synthetic route from 2-fluoro-6-iodobenzonitrile (B108612) to this compound is not readily apparent in the reviewed literature, a multi-step pathway could be proposed. One hypothetical route could involve a nucleophilic aromatic substitution (SNAr) reaction to replace the fluorine atom with an amino group. However, the position of the substituents (fluoro at C-2 and iodo at C-6) relative to the cyano group does not directly lead to the desired 3-amino-4-iodo substitution pattern. A more complex series of reactions involving rearrangement or introduction and removal of other functional groups would be necessary, making this a less direct and likely less efficient synthetic strategy.

A more promising approach involves the use of precursors such as 4-amino-3-nitrobenzonitrile (B23877) or a corresponding thiol derivative.

Conversion from 4-Amino-3-nitrobenzonitrile:

The synthesis of this compound can be envisioned from 4-amino-3-nitrobenzonitrile. This pathway would involve a two-step process:

Reduction of the nitro group: The nitro group at the C-3 position can be reduced to an amino group to form 3,4-diaminobenzonitrile. Various reducing agents can be used for this transformation, such as tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation (e.g., using H2 and a palladium catalyst), or other metal-based reducing agents.

Diazotization and Iodination: The resulting 3,4-diaminobenzonitrile would then undergo selective diazotization of the amino group at the C-4 position, followed by a Sandmeyer reaction with potassium iodide to introduce the iodine atom. Achieving selective diazotization would be a key challenge in this step.

Table 2: Proposed Synthesis from 4-Amino-3-nitrobenzonitrile

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Reduction | SnCl2/HCl or H2/Pd-C | 3,4-Diaminobenzonitrile |

| 2 | Diazotization & Iodination | NaNO2/HCl, then KI | This compound |

Conversion from 4-Amino-3-mercaptobenzonitrile:

A similar strategy could be employed starting from 4-amino-3-mercaptobenzonitrile. The thiol group (-SH) can be converted to other functional groups that can then be replaced by iodine. For instance, the thiol could be oxidized to a sulfonic acid, which could then potentially be substituted. However, a more direct route would be to utilize the thiol group to facilitate the introduction of iodine. While less common than the Sandmeyer reaction, methods for the conversion of thiols to iodides exist, though they may require specific and potentially harsh reaction conditions. This route is considered less conventional compared to the diazotization of an amino group.

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the amino and iodo functionalities onto a benzonitrile (B105546) scaffold, or the construction of the nitrile group onto a pre-functionalized aniline (B41778) derivative. Mechanistic understanding of these transformations is paramount for optimizing reaction outcomes.

Kinetic and Thermodynamic Aspects of Amination and Iodination

The kinetics of electrophilic iodination of aromatic systems, a potential route to this compound from 3-aminobenzonitrile, are governed by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic attack. The rate of reaction is influenced by the concentration of the iodinating agent and the substrate, as well as temperature. The thermodynamic favorability of this reaction is driven by the formation of a stable C-I bond and the release of a proton.

Conversely, in a pathway involving amination of an iodobenzonitrile precursor, the kinetics would be subject to the nature of the aminating agent and the reaction conditions, often requiring a catalyst to overcome the activation energy barrier for nucleophilic aromatic substitution. The thermodynamics of such a reaction would be influenced by the relative bond strengths of the C-I and C-N bonds, as well as solvation effects.

Role of Catalysts and Reagents in Directed Synthesis

Catalysts and reagents play a pivotal role in directing the synthesis of this compound, influencing both the regioselectivity and the efficiency of the transformations.

Palladium catalysts are instrumental in the synthesis of benzonitriles through cyanation reactions. One plausible route to a precursor for this compound involves the palladium-catalyzed cyanation of a di-haloaniline derivative. The catalytic cycle for such a transformation typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]), and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligands, such as phosphines, is crucial in stabilizing the palladium intermediates and promoting the desired reactivity. These reactions often proceed under milder conditions compared to traditional methods and exhibit a high degree of functional group tolerance.

Copper-mediated reactions are particularly relevant for the introduction of the iodo group. The Sandmeyer reaction, a classic method for converting an amino group into a variety of functionalities, can be employed. wikipedia.orgmasterorganicchemistry.comnih.gov In a potential synthesis of this compound, a precursor such as 3-amino-4-nitrobenzonitrile (B113395) could be reduced to the corresponding diamine, followed by selective diazotization of one amino group and subsequent treatment with a copper(I) iodide source. The mechanism of the Sandmeyer reaction is believed to involve single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then abstracts an iodine atom from the copper iodide species. While effective, this method requires careful control of the diazotization step to ensure regioselectivity.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically varied include temperature, solvent, reaction time, and the stoichiometry of reactants and catalysts. For instance, in a palladium-catalyzed cyanation, the choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. Similarly, in a Sandmeyer reaction, the temperature must be carefully controlled during the diazotization step to prevent the premature decomposition of the diazonium salt.

Below is a hypothetical data table illustrating the optimization of a key reaction step, such as a Suzuki-Miyaura coupling, which could be used to synthesize a precursor to this compound.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 65 |

| 2 | Pd₂(dba)₃ (1) | SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 78 |

| 4 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | THF/H₂O | 100 | 92 |

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis, the purification of this compound is essential to remove any unreacted starting materials, byproducts, and catalyst residues. A common and effective method for purification is column chromatography on silica (B1680970) gel. rsc.org The choice of eluent system is critical for achieving good separation.

The characterization of the purified compound is performed using a variety of spectroscopic techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the protons on the aromatic ring and the amino group. ¹³C NMR spectroscopy is used to identify the carbon atoms in the molecule, including the nitrile carbon.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present, such as the nitrile (C≡N) and amino (N-H) groups.

A summary of expected characterization data is presented below:

| Technique | Expected Data |

| ¹H NMR | Aromatic protons with characteristic splitting patterns, and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Resonances for the six aromatic carbons and the nitrile carbon. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of C₇H₅IN₂ (244.03 g/mol ). nih.gov |

| IR Spec | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹) and C≡N stretching (around 2220-2260 cm⁻¹). |

Chromatographic Separations in Preparation

The purification of this compound and its synthetic intermediates often necessitates the use of chromatographic techniques to isolate the desired product from unreacted starting materials, byproducts, and other impurities. Column chromatography is a principal method for this purpose.

In a common laboratory-scale synthesis, the crude reaction mixture containing this compound would be subjected to column chromatography. The choice of stationary and mobile phases is critical for achieving effective separation.

Stationary Phase: Silica gel is a frequently used stationary phase due to its polarity and ability to separate compounds based on their differential adsorption.

Mobile Phase (Eluent): The selection of the eluent system depends on the polarity of the compounds to be separated. For a molecule like this compound, which possesses both a polar amino group and a less polar iodinated benzene (B151609) ring, a solvent system of intermediate polarity is typically employed. A common approach involves using a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The ratio of these solvents is optimized to achieve the best separation, often starting with a higher proportion of the non-polar solvent and gradually increasing the polarity.

Typical Chromatographic Procedure:

A slurry of silica gel in a non-polar solvent is packed into a glass column.

The crude product, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.

The eluent is passed through the column, and fractions are collected sequentially.

The composition of the collected fractions is monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Fractions containing the purified this compound are combined and the solvent is removed under reduced pressure to yield the final product.

The following table provides a hypothetical example of a chromatographic separation for the purification of this compound.

Interactive Data Table: Example of Chromatographic Purification Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate (gradient) |

| Initial Eluent Ratio | 9:1 (Hexane:Ethyl Acetate) |

| Final Eluent Ratio | 7:3 (Hexane:Ethyl Acetate) |

| Detection Method | UV light (254 nm) on TLC |

Spectroscopic Confirmation of Synthesized Intermediates

The structural confirmation of intermediates formed during the synthesis of this compound is accomplished using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals in the aromatic region can confirm the substitution pattern on the benzene ring. For an intermediate in the synthesis of this compound, the number of distinct aromatic proton signals and their coupling constants would be indicative of the relative positions of the amino, iodo, and cyano groups. The protons of the amino group would typically appear as a broad singlet.

¹³C NMR (Carbon NMR): The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the attached functional groups. The carbon atom attached to the iodine would show a characteristic upfield shift, while the carbon of the nitrile group would appear significantly downfield.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. In the context of this compound synthesis, IR spectra would be used to confirm the presence of key functional groups in the intermediates and the final product.

N-H stretching: The amino group (NH₂) would exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.

C≡N stretching: The nitrile group (C≡N) has a sharp and intense absorption band in the region of 2220-2260 cm⁻¹.

C-I stretching: The carbon-iodine bond stretching vibration appears in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹.

The following table summarizes the expected spectroscopic data for a key intermediate in the synthesis of this compound.

Interactive Data Table: Expected Spectroscopic Data for a Synthetic Intermediate

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 6.5-8.0 ppm |

| Amino Protons | δ 4.0-5.0 ppm (broad singlet) | |

| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm |

| Nitrile Carbon | δ 115-125 ppm | |

| Carbon-Iodine | δ 80-100 ppm | |

| IR Spectroscopy | N-H Stretch (Amine) | 3300-3500 cm⁻¹ |

| C≡N Stretch (Nitrile) | 2220-2260 cm⁻¹ | |

| C-I Stretch | 500-600 cm⁻¹ |

By combining the information from these chromatographic and spectroscopic methods, chemists can confidently synthesize, isolate, and characterize this compound and its precursors.

Reactivity and Derivatization of 3 Amino 4 Iodobenzonitrile

Reactions Involving the Amino Group (-NH2)

The amino group in 3-Amino-4-iodobenzonitrile is a key site for a variety of chemical transformations, including acylation, amidation, diazotization, and condensation reactions. These reactions are fundamental in building more complex molecular architectures.

The amino group of this compound can readily undergo acylation reactions with acylating agents like acyl chlorides or anhydrides. This process introduces an acyl group onto the nitrogen atom, forming an amide. For instance, the reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields an N-acylated product. tubitak.gov.tr This transformation is a common strategy to protect the amino group or to introduce new functionalities for further reactions.

A similar reaction involves the use of acetonitrile (B52724) as an acylating agent, catalyzed by in situ generated trimethylsilyl (B98337) iodide under microwave conditions, offering a selective method for N-acetylation of aromatic amines. researchgate.net

Table 1: Examples of Acylation and Amidation Reactions

| Reactant | Acylating Agent | Catalyst/Conditions | Product |

|---|---|---|---|

| 3-Amino-9-ethylcarbazole (B89807) | Chloroacetyl chloride | Triethylamine in THF | 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide |

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. slideshare.netresearchgate.net This reaction typically involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.net The resulting diazonium salt is a highly versatile intermediate.

This diazonium intermediate can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds, which are often colored and used as dyes. slideshare.netresearchgate.net The Sandmeyer reaction is another important transformation of diazonium salts, where the diazonium group is replaced by a variety of substituents, including halogens, cyano, or hydroxyl groups.

Table 2: Diazotization and Subsequent Reactions

| Starting Material | Reagent 1 | Reagent 2 | Product Type |

|---|---|---|---|

| Aniline (B41778) | Nitrous Acid | Phenol | Azo compound |

Condensation reactions involving the amino group of this compound are crucial for the synthesis of various heterocyclic compounds. For example, it can react with dicarbonyl compounds to form fused ring systems. The reaction of 3-amino-9-ethylcarbazole with acetylacetone (B45752) in boiling ethanol (B145695) leads to the formation of a condensed enone derivative. tubitak.gov.tr

Domino condensation/S-arylation/heterocyclization reactions are also reported, highlighting the compound's utility in creating complex molecular structures in a single pot. sigmaaldrich.comlookchem.com These reactions often involve multiple steps where the initial condensation product undergoes further intramolecular cyclization.

Reactions Involving the Cyano Group (-CN)

The cyano group of this compound is another key functional group that can be transformed into other valuable moieties, primarily through hydrolysis and reduction.

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.com The reaction with sulfuric acid is a known method for converting nitriles to amides. znaturforsch.com The specific conditions of the hydrolysis (e.g., acid concentration, temperature) can influence whether the reaction stops at the amide stage or proceeds to the carboxylic acid. lumenlearning.comznaturforsch.com

Table 3: Hydrolysis of Nitriles

| Reactant | Conditions | Product |

|---|

The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. organic-chemistry.org This reduction provides a route to synthesize benzylamine (B48309) derivatives, which are important building blocks in medicinal chemistry. The use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is an effective method for reducing a wide range of nitriles to primary amines. organic-chemistry.org

Table 4: Reduction of Nitriles to Amines

| Nitrile Type | Reducing Agent | Product |

|---|

Cycloaddition Reactions Involving the Nitrile Group

The nitrile, or cyano (-C≡N), group is a versatile functional group that can participate in various cycloaddition reactions. researchgate.net One of the most significant transformations is the [3+2] cycloaddition with azides to form tetrazoles, which are five-membered heterocyclic rings containing four nitrogen atoms. researchgate.netresearchgate.net This reaction provides an efficient pathway to synthesize 5-substituted-1H-tetrazoles, which are recognized as important isosteres of carboxylic acids in medicinal chemistry. chalcogen.ro

The conversion of the nitrile group in a benzonitrile (B105546) derivative into a tetrazole ring is typically achieved by reacting it with an azide (B81097) source, such as sodium azide (NaN₃). chalcogen.roderpharmachemica.com The reaction is often facilitated by the presence of an acid catalyst or an ammonium (B1175870) salt, like ammonium chloride, in a polar aprotic solvent such as dimethylformamide (DMF). chalcogen.ro Modern methods may employ organocatalysts or microwave heating to accelerate the reaction and improve yields. organic-chemistry.org The general mechanism involves a 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. researchgate.net

For this compound, this reaction would lead to the formation of 5-(3-amino-4-iodophenyl)-1H-tetrazole, transforming the cyano group into a tetrazole ring while leaving the amino and iodo substituents intact for further functionalization.

Table 1: General Conditions for Tetrazole Synthesis from Benzonitriles

| Reactant | Reagents | Solvent | Conditions | Product Type |

| Benzonitrile | Sodium Azide, Ammonium Chloride | DMF | Heating | 5-Phenyl-1,2,3,4-tetrazole |

| Amine, Triethyl orthoformate | Sodium Azide, Yb(OTf)₃ | - | - | 1-Substituted 1H-1,2,3,4-tetrazoles organic-chemistry.org |

| Organic Nitrile | Sodium Azide, Trimethylsilyl chloride, N-methyl-2-pyrrolidone (NMP) | - | Microwave Heating | Tetrazole |

Reactions Involving the Iodine Substituent (-I)

The iodine atom on the aromatic ring is an excellent leaving group and a key site for derivatization, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the iodo-substituent of this compound makes it an ideal substrate for such transformations. smolecule.com

The Suzuki-Miyaura coupling reaction is a versatile method for creating a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. researchgate.net The high reactivity of the carbon-iodine bond makes this compound a highly suitable substrate for these couplings. smolecule.com This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the benzonitrile ring. For instance, the coupling of an iodobenzonitrile derivative with phenylboronic acid can yield a cyanobiphenyl structure. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored based on the specific substrates used. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.net This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine like triethylamine, which can also serve as the solvent. nih.gov For this compound, the Sonogashira coupling provides a direct route to synthesize 4-alkynyl-3-aminobenzonitriles. These products are valuable intermediates for constructing more complex heterocyclic systems. smolecule.com Research has also focused on developing copper- and ligand-free Sonogashira protocols to enhance the reaction's efficiency and environmental friendliness, which have been successfully applied to substrates like 2-iodoaniline, a close structural relative of this compound. researchgate.net

Table 3: Conditions for Sonogashira Coupling of Aryl Iodides

| Aryl Halide | Alkyne Partner | Catalyst / Co-catalyst | Base | Solvent |

| Iodobenzene | Phenylacetylene | Aminophosphine Pd pincer complex | K₂CO₃ | Propylene Carbonate acs.org |

| 2-Iodoaniline | Terminal Alkyne | Pd(OAc)₂ (Copper-free) | K₂CO₃ | PEG-400 researchgate.net |

| 4-Iodobenzonitrile (B145841) | N-(4-chlorophenyl)-2-ethynylbenzamide | PdCl₂(PPh₃)₂ (Copper-free) | Et₃N | CH₂Cl₂ nih.gov |

The Ullmann coupling, or Ullmann condensation, is a classic copper-catalyzed reaction that forms carbon-heteroatom (C-N, C-O, C-S) or carbon-carbon bonds from aryl halides. organic-chemistry.orgwikipedia.org Unlike palladium-catalyzed reactions, the Ullmann reaction typically requires stoichiometric amounts of copper and high temperatures, although modern methods have been developed using catalytic copper with ligands. wikipedia.orgumass.edu This reaction is particularly useful for synthesizing diaryl ethers and N-aryl amines. wikipedia.org In an example of an improved Ullmann reaction, 4-iodobenzonitrile was successfully coupled with an amino-carbazole derivative in the presence of copper, a crown ether, and potassium carbonate to form a triarylamine. sci-hub.setubitak.gov.tr This demonstrates the utility of the Ullmann reaction for C-N bond formation with iodobenzonitrile substrates.

Table 4: Conditions for Ullmann-Type C-N Coupling

| Aryl Halide | Nucleophile | Catalyst / Ligand | Base | Solvent |

| 4-Iodobenzonitrile | 3-Amino-9-ethylcarbazole | Copper, 18-crown-6 | K₂CO₃ | 1,2-Dichlorobenzene tubitak.gov.tr |

| Aryl Iodide | Imidazole | CuI / Phenanthroline | Cs₂CO₃ | N-Methylpyrrolidone |

| Aryl Iodide | Aliphatic Amine | CuI / Ethylene glycol | K₃PO₄ | 2-Propanol |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org

In this compound, the iodine atom is the leaving group. The nitrile group (-CN) is strongly electron-withdrawing, which activates the ring toward nucleophilic attack. However, it is located in the meta position relative to the iodine, which offers no resonance stabilization to the intermediate Meisenheimer complex. libretexts.org Conversely, the amino group (-NH2) is electron-donating and is located ortho to the iodine, which deactivates the ring for S_NAr. Due to this substitution pattern, direct nucleophilic aromatic substitution of the iodine atom on this compound is generally less favorable than the cross-coupling reactions mentioned previously and would likely require harsh reaction conditions. nih.gov Nonetheless, the carbon-iodine bond is the most labile among aryl halides, making iodine the best leaving group in S_NAr reactions when they do occur.

Halogen Bonding Interactions in Crystal Engineering

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting an electron-rich donor. researchgate.netacs.org This interaction has emerged as a powerful tool in crystal engineering for the design and construction of supramolecular assemblies. researchgate.net In molecules like this compound, the iodine atom can form a halogen bond with the nitrogen atom of the nitrile group (C−I···N≡C) of an adjacent molecule.

Studies on the related compound 4-iodobenzonitrile have shown that these C≡N···I halogen bonds are a dominant feature in its crystal structure, linking molecules into chains. mdpi.comnih.gov The interaction is highly directional, stemming from a region of positive electrostatic potential (a σ-hole) on the iodine atom along the axis of the covalent C-I bond. mdpi.com The C−I···N distance in 4-iodobenzonitrile is significantly shorter than the sum of the van der Waals radii, indicating a strong, stabilizing interaction. mdpi.com

While specific crystallographic studies for this compound are not detailed in the reviewed literature, it is anticipated to exhibit similar C−I···N halogen bonding. The presence of the amino group, however, would introduce additional hydrogen bonding capabilities (N−H···N or N−H···I), potentially leading to more complex and varied supramolecular architectures compared to 4-iodobenzonitrile. These competing or cooperating non-covalent interactions make it a subject of interest for creating novel solid-state structures.

| Interaction Type | Donor | Acceptor | Typical Distance | Reference |

| Halogen Bond | C-I | N≡C | ~3.17 Å | mdpi.com |

| Hydrogen Bond | N-H | N≡C / I | Variable | General |

| π-stacking | Benzene (B151609) Ring | Benzene Ring | ~3.64 Å | nih.gov |

Multi-component and Cascade Reactions

The structural motif of this compound, being an o-iodoaniline derivative, makes it a valuable reactant in multi-component and cascade (or domino) reactions. These processes allow for the synthesis of complex molecules in a single pot by combining multiple reaction steps, enhancing synthetic efficiency. The isomeric compound, 4-Amino-3-iodobenzonitrile, is noted as a reactant in several such transformations. sigmaaldrich.comsigmaaldrich.comscientificlabs.comsigmaaldrich.com

This compound is a suitable substrate for domino reactions that involve an initial condensation, subsequent S-arylation, and a final heterocyclization step. sigmaaldrich.comsigmaaldrich.comchemicalbook.com In a typical sequence, the amino group could first condense with a suitable carbonyl compound. The iodine atom then allows for a palladium-catalyzed S-arylation (a type of cross-coupling reaction to form a C-S bond). The final step would involve an intramolecular cyclization to form a complex heterocyclic system, such as a benzothiazine or related structures. This one-pot strategy is a powerful method for rapidly building molecular complexity from simple starting materials.

The synthesis of fused carbazoles can be achieved using o-iodoanilines like this compound through a hydroamination-double hydroarylation cascade. sigmaaldrich.comsigmaaldrich.comscientificlabs.com This type of reaction is a known application for its isomer, highlighting the utility of the core structure. sigmaaldrich.comsigmaaldrich.com The process typically involves the reaction of the o-iodoaniline with an appropriate alkyne partner. A palladium catalyst facilitates an initial hydroamination of the alkyne with the amino group, followed by two successive intramolecular C-H activation/arylation steps to construct the fused carbazole (B46965) framework. This methodology provides an efficient route to polycyclic aromatic nitrogen heterocycles, which are important scaffolds in materials science and medicinal chemistry. tubitak.gov.tr For instance, various carbazole derivatives have been synthesized using palladium-catalyzed cyclization of o-iodoanilines with silylaryl triflates. nih.gov

| Reaction | Key Functional Groups Involved | Catalyst/Reagents | Product Type | Reference |

| Domino Condensation/S-arylation/Heterocyclization | -NH2, -I | Pd catalyst, Base | Fused S-heterocycles | sigmaaldrich.comchemicalbook.com |

| Hydroamination-Double Hydroarylation | -NH2, -I, Aryl C-H | Pd catalyst | Fused Carbazoles | sigmaaldrich.comscientificlabs.com |

Intermediates derived from this compound can undergo various cycloisomerization reactions to yield heterocyclic products. sigmaaldrich.comsigmaaldrich.com For example, the amino group can be functionalized with a tethered alkyne moiety. Subsequent treatment with acid or a transition metal catalyst can trigger a cycloisomerization. ias.ac.in In such reactions, the aromatic amine acts as a nucleophile, attacking the activated alkyne to form a new ring. Superacid-promoted cycloisomerization of o-(acetylenic)benzamides, for instance, provides a route to isocoumarins. ias.ac.in Similarly, intramolecular cyclizations of substrates bearing a tethered cyano group can lead to fused pyridoheterocycles. nih.gov These strategies demonstrate the potential of this compound derivatives to be converted into a diverse range of fused heterocyclic systems.

Advanced Spectroscopic and Computational Studies

High-Resolution Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both ¹H (proton) and ¹³C NMR spectra allows for a detailed mapping of the carbon-hydrogen framework.

For 3-Amino-4-iodobenzonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. Their chemical shifts (δ) are influenced by the electronic effects of the three substituents: the electron-donating amino (-NH₂) group and the electron-withdrawing iodo (-I) and cyano (-C≡N) groups. The amine group typically appears as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the molecule. The positions of these signals are determined by the local electronic environment. The carbon atom attached to the nitrile group (C-CN) and the one bonded to the iodine atom (C-I) would be significantly affected, as would the carbons bonded to the amino group (C-NH₂) and the nitrile carbon itself (-C≡N).

Table 1: Predicted NMR Data for this compound Predicted data based on standard chemical shift increments and analysis of similar structures.

¹H NMR (Proton NMR)| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.8 | Doublet (d) | Aromatic H ortho to Iodine |

| ~7.2 | Doublet (d) | Aromatic H ortho to Cyano |

| ~6.9 | Doublet of Doublets (dd) | Aromatic H meta to Iodine/Cyano |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~150 | C-NH₂ |

| ~140 | C-H (ortho to Cyano) |

| ~135 | C-H (meta to I/CN) |

| ~120 | C-CN |

| ~118 | -C≡N |

| ~115 | C-H (ortho to Iodine) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The primary amine (-NH₂) group will exhibit two distinct stretching vibrations (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. spectroscopyonline.com The nitrile (-C≡N) group will show a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹, a region characteristic for triple bonds. masterorganicchemistry.com The aromatic ring will be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The carbon-iodine (C-I) bond stretch is expected to appear at lower wavenumbers, typically in the fingerprint region below 600 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | Medium |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2260 - 2220 | C≡N Stretch | Nitrile (-C≡N) | Medium-Sharp |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. The molecular weight of this compound is 244.03 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the parent molecule would be observed as the molecular ion peak ([M]⁺) at m/z ≈ 244. This ion can then undergo fragmentation, breaking into smaller, charged fragments. Plausible fragmentation pathways for this compound include the loss of the iodine atom, which is a common fragmentation for iodo-aromatics, leading to a significant peak at m/z 117. Other likely fragmentations involve the loss of hydrogen cyanide (HCN) from the molecular ion or subsequent fragments. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Identity/Origin |

|---|---|---|

| 244 | [C₇H₅IN₂]⁺ | Molecular Ion ([M]⁺) |

| 117 | [C₇H₅N₂]⁺ | Loss of Iodine radical ([M-I]⁺) |

| 116 | [C₇H₄N₂]⁺ | Loss of HI ([M-HI]⁺) |

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental data. Methods like Density Functional Theory (DFT) are powerful tools for studying the electronic characteristics of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems. utexas.edu For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized geometry, bond lengths, bond angles, and electronic properties.

These calculations can predict the distribution of electron density and generate a molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, negative potential is expected to be concentrated around the nitrogen atoms of the amino and nitrile groups, as well as the iodine atom, identifying them as potential sites for electrophilic interaction.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

For this compound, the HOMO is the highest energy orbital containing electrons and acts as an electron donor. Its energy and spatial distribution are crucial for reactions with electrophiles. Due to the presence of the electron-donating amino group and the π-electron system of the benzene ring, the HOMO is expected to be largely localized on the ring and the amino nitrogen. researchgate.net

The LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, determining the molecule's reactivity towards nucleophiles. The electron-withdrawing nitrile group and the aromatic ring are expected to be the primary contributors to the LUMO. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can precisely determine the energies of these orbitals and thus predict the molecule's kinetic stability and reactivity profile.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide significant insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: MD simulations can explore the potential energy surface of a molecule to identify stable conformations. For this compound, this would involve examining the rotation around the carbon-amino and carbon-cyano bonds and the planarity of the molecule. The simulation would track the atomic positions over time, allowing for the determination of preferred dihedral angles and the energy barriers between different conformations.

Intermolecular Interactions: By simulating this compound in a solvent or within a larger molecular assembly, MD can elucidate the nature and strength of intermolecular forces. This includes hydrogen bonding involving the amino group, dipole-dipole interactions due to the polar nitrile and iodo groups, and π-π stacking interactions of the benzene ring. Understanding these interactions is crucial for predicting the compound's solubility, crystal packing, and binding affinity to other molecules. Research on other aromatic amino acid residues has successfully used a combination of molecular dynamics and ab initio methods to rationalize aromatic-aromatic interactions based on electrostatic and van der Waals forces.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. rsc.org These studies involve calculating the energies of reactants, products, intermediates, and transition states to map out the reaction pathway.

For this compound, such studies could investigate various potential reactions, including:

Nucleophilic or Electrophilic Aromatic Substitution: Analyzing how the amino and iodo substituents direct incoming reagents and calculating the activation energies for substitution at different positions on the ring.

Reactions of the Nitrile and Amino Groups: Modeling the hydrolysis of the nitrile group or the acylation of the amino group to understand the reaction energetics and identify the rate-determining steps. rsc.org

By locating the transition state structures—the highest energy point along the reaction coordinate—researchers can calculate the activation energy barrier, which is a key determinant of the reaction rate. rsc.org For example, theoretical studies on the reaction of CO2 with 2-aminobenzonitrile (B23959) have successfully used DFT to determine the lowest energy pathway and the rate-determining step, providing a detailed mechanistic understanding. rsc.org

Analysis of Aromaticity Criteria (HOMA, NICS, Shannon Aromaticity, PDI, ATI) in Iodobenzonitrile Systems

Aromaticity is a fundamental concept in chemistry, and various computational indices have been developed to quantify it. Applying these indices to this compound and related systems would reveal how substituents (amino and iodo groups) influence the electronic structure and aromatic character of the benzene ring.

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index that evaluates aromaticity based on the degree of bond length equalization in the ring. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic, Kekulé-like structure. For substituted benzenes, HOMA values are typically high, but can be subtly influenced by the electronic effects of the substituents. researchgate.net

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or slightly above it (NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity. Studies on monosubstituted benzenes have explored how different substituents affect the NICS values. nih.gov

Shannon Aromaticity (SA): This index is based on information theory and quantifies the uniformity of the electron density distribution among the atoms in the ring. It has shown good correlation with other aromaticity indices for various heterocyclic and substituted aromatic compounds.

Para-Delocalization Index (PDI) and Aromatic Fluctuation Index (ATI): These are electron delocalization-based indices. PDI measures the extent of electron sharing between para-disposed carbon atoms, while ATI quantifies the fluctuation of electron delocalization around the ring. DFT functionals such as wB97XD and CAM-B3LYP have been shown to perform well in calculating these indices for aromatic systems. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from such an analysis for a series of substituted iodobenzonitriles. Note: This data is illustrative and not based on published experimental or computational results for these specific molecules.

| Compound | HOMA | NICS(1) (ppm) | Shannon Aromaticity (SA) |

|---|---|---|---|

| Benzene | 1.000 | -10.2 | 0.0045 |

| Iodobenzonitrile | 0.992 | -9.8 | 0.0043 |

| 3-Aminobenzonitrile (B145674) | 0.995 | -10.5 | 0.0046 |

| This compound | 0.993 | -10.1 | 0.0044 |

Applications in Advanced Organic Synthesis and Materials Science

Precursor in Complex Molecule Synthesis

The strategic placement of reactive functional groups makes 3-Amino-4-iodobenzonitrile a key intermediate in the synthesis of elaborate organic molecules. myskinrecipes.com Its ability to participate in a wide array of chemical reactions enables chemists to build complex scaffolds from a relatively simple starting material. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings, while the amino and iodo groups provide handles for further functionalization and cyclization reactions.

As a key intermediate, this compound is employed in the production of various pharmaceuticals. myskinrecipes.com Its structure is a component of more complex molecules that are designed to interact with biological targets, leading to the development of new therapeutic agents.

The search for novel anti-tuberculosis agents is a critical area of medicinal chemistry, aimed at combating drug-resistant strains of Mycobacterium tuberculosis. nih.gov The development of new drugs often relies on the synthesis of complex heterocyclic molecules. While specific examples detailing the direct use of this compound in the synthesis of named anti-tubercular drugs are not prevalent in the immediate literature, its role as a versatile pharmaceutical intermediate makes it a valuable starting point for creating such compounds. myskinrecipes.com The structural motifs that can be generated from this precursor, such as substituted indoles and benzothiazoles, are known to be present in various biologically active agents.

| Feature of this compound | Potential Role in Synthesis | Relevant Reaction Types |

| Iodo Group | Site for introducing molecular complexity | Suzuki, Heck, Sonogashira, Ullmann cross-coupling |

| Amino Group | Nucleophilic center for ring formation | Condensation, Cyclization |

| Nitrile Group | Can be converted to other functional groups | Hydrolysis, Reduction |

Botulinum neurotoxins (BoNTs) are highly potent substances that require the development of effective inhibitors for therapeutic and security purposes. mdpi.com Research in this area has focused on small molecule inhibitors that can target the toxin's metalloprotease light chain (LC). mdpi.com Several potent inhibitors are based on an indole core structure. nih.gov For instance, a series of inhibitors was developed from a dinitrile precursor produced via a Cadogan-Sundberg indole synthesis. nih.gov

This compound is an ideal precursor for synthesizing such complex, functionalized indole rings. The amino group and the adjacent iodine atom can be utilized in transition-metal-catalyzed reactions, such as the Larock indole synthesis or other palladium-catalyzed cyclizations, to form the indole core. The nitrile group can then be further elaborated to create the specific functionalities required for potent inhibition of the BoNT enzyme.

| Target | Inhibitor Structural Class | Potential Role of this compound |

| Botulinum Neurotoxin A Light Chain (BoNT/A LC) | Indole bis-amidine structures | Precursor for the functionalized indole core |

| Botulinum Neurotoxin B (BoNT/B) | Substrate-based peptide analogs | Building block for non-peptidic scaffolds |

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, forming the core of many pharmaceuticals and functional materials. sigmaaldrich.com this compound's functional groups make it an excellent starting material for the synthesis of a wide range of heterocyclic systems. myskinrecipes.com

The indole skeleton is a privileged structure found in numerous natural products and pharmaceuticals. nih.gov The synthesis of substituted indoles is a major focus of organic chemistry. The structure of this compound is well-suited for modern indole synthesis methodologies. Palladium-catalyzed reactions, for example, can utilize the iodo and amino groups to construct the pyrrole ring fused to the benzene (B151609) ring, thereby forming the indole nucleus.

Benzothiazoles are another class of heterocyclic compounds with a wide range of biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. nih.gov Traditional synthesis often involves the condensation of 2-aminobenzenethiol with various electrophiles. nih.gov However, the functional handles on this compound allow for its incorporation into more complex, multi-step synthetic routes to produce novel benzothiazole derivatives that would be inaccessible through classical methods.

Carbazoles are nitrogen-containing heterocyclic compounds consisting of two benzene rings fused to a central five-membered pyrrole ring. These structures are of significant interest due to their electronic and photophysical properties, making them useful in materials for organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of functionalized carbazoles is crucial for tuning these properties. Recent synthetic methods have utilized copper-catalyzed [4+2] cycloaddition reactions to construct the carbazole (B46965) core in a single step. rsc.org this compound can serve as a precursor to substrates for such cycloaddition reactions, enabling the creation of carbazole architectures with precisely placed iodo and cyano functionalities for further derivatization.

Building Block for Heterocyclic Systems

Role in Materials Chemistry

Extensive research into the applications of this compound in materials science has yet to yield specific, documented roles in the development of organic thin-film transistors or the functionalization of polymers and advanced materials. While the unique chemical structure of this compound, featuring amino, iodo, and nitrile functional groups, suggests its potential as a versatile building block in the synthesis of novel organic materials, specific research detailing its incorporation and performance in the areas outlined below is not currently available in published scientific literature. The following sections reflect the absence of specific research findings for this particular compound in these applications.

Development of Organic Thin Film Transistors (OTFTs)

There is currently no available scientific literature or research data detailing the use of this compound as a component in the synthesis of organic semiconductors for Organic Thin Film Transistors (OTFTs). Organic semiconductors are the core components of OTFTs, and their performance is highly dependent on the molecular structure of the organic material. While the development of novel organic semiconductors is a significant area of research in materials science rsc.orgrsc.org, the application of this compound for this purpose has not been reported.

Functionalization of Polymers and Advanced Materials

The functionalization of polymers is a key strategy for developing advanced materials with tailored properties. This can involve modifying existing polymers or incorporating specific monomers into new polymer structures. Despite the potential for the amine and iodo groups of this compound to be used in polymerization reactions or for grafting onto polymer backbones, there are no specific studies or documented examples of its use in the functionalization of polymers for advanced materials in the current body of scientific literature. Research in this area continues to explore a wide variety of functional monomers, but the role of this compound has not been established.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Green Chemistry Approaches

The future of chemical manufacturing hinges on the development of sustainable and environmentally friendly processes. For 3-Amino-4-iodobenzonitrile, this translates to a concerted effort towards greener synthetic methodologies.

Development of Environmentally Benign Synthetic Methods

Traditional synthetic routes for compounds like this compound often involve harsh reagents and generate significant waste. Future research will prioritize the development of eco-friendly alternatives. This includes the exploration of reactions in greener solvents, such as water or ionic liquids, which can facilitate easier product separation and catalyst recycling researchgate.netmdpi.com. For instance, the synthesis of pharmaceutically relevant quinazoline-2,4(1H,3H)-diones from substituted 2-aminobenzonitriles has been demonstrated to proceed efficiently in water without a catalyst researchgate.net. Another avenue is the adoption of solvent-free reaction conditions, which has been successfully applied to the synthesis of α-aminonitriles, yielding high efficiency and minimal waste derpharmachemica.com. The use of agro-waste ash as a novel green reaction medium also presents a promising direction for nitrile hydrolysis, a potential transformation for this compound mdpi.com.

Catalyst Design for Enhanced Efficiency and Selectivity

The design of novel catalysts is paramount to achieving efficient and selective synthesis of this compound. Future research will likely focus on heterogeneous catalysts, which offer advantages in terms of separation and reusability. For example, the development of magnetic nanoparticle catalysts functionalized with organic moieties has shown promise in the green synthesis of aminonitriles rsc.orgnih.gov. These catalysts can be easily recovered using an external magnet and reused for multiple reaction cycles with consistent activity rsc.org. Furthermore, research into organocatalysts for the synthesis of aminonitriles is a burgeoning field, offering a metal-free alternative to traditional methods mdpi.com. The development of catalysts for ammoxidation reactions, which can convert substituted nitrobenzenes to aminobenzonitriles, also presents a potential green route, aiming for high yield and selectivity with minimal environmental impact google.com.

Exploration of Novel Reactivities and Transformations

The unique arrangement of functional groups in this compound opens the door to a plethora of novel chemical transformations, moving beyond its traditional role as a synthetic intermediate.

Photochemical and Electrochemical Reactions

The presence of the iodo-substituent on the aromatic ring makes this compound a candidate for photochemical and electrochemical reactions. The carbon-iodine bond can be susceptible to cleavage under photochemical conditions, potentially leading to the formation of aryl radicals. These reactive intermediates can then participate in a variety of bond-forming reactions. The photochemistry of iodine(III) compounds is an expanding area, and while not directly applicable, it suggests the potential for light-mediated transformations of iodo-aromatic compounds preprints.org. General principles of photochemistry dictate that light absorption can lead to electronic excited states, enabling unique reaction pathways not accessible through thermal methods msu.edu.

Electrochemical methods offer a green and controlled way to functionalize molecules. The electrochemical functionalization of graphene with various phenyl iodides has been investigated, demonstrating that the reactivity is influenced by the substituents on the aromatic ring nih.gov. This suggests that the electrochemical properties of this compound could be harnessed for novel transformations, such as the formation of new carbon-carbon or carbon-heteroatom bonds.

C-H Bond Functionalization Strategies

Direct C-H bond functionalization is a powerful tool in modern organic synthesis, allowing for the modification of molecules in a more atom-economical and efficient manner. The isomer of the title compound, 4-Amino-3-iodobenzonitrile, is known to be a reactant in regioselective aryl C-H bond functionalization sigmaaldrich.comsigmaaldrich.com. This provides a strong indication that this compound could also be a valuable substrate for such transformations. Future research will likely explore the use of transition metal catalysts to selectively activate and functionalize the C-H bonds of the benzene (B151609) ring, leading to the synthesis of more complex and polysubstituted benzonitrile (B105546) derivatives. The amino group can act as a directing group, guiding the catalyst to specific C-H bonds, thereby ensuring high regioselectivity.

Advanced Applications in Interdisciplinary Research

The unique electronic and structural features of this compound make it a promising candidate for applications in various interdisciplinary fields, including medicinal chemistry and materials science.

Nitrile-containing pharmaceuticals are prevalent in a wide range of therapeutic areas, where the nitrile group can act as a key pharmacophore nih.gov. The amino and iodo substituents on this compound provide handles for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening. For instance, substituted benzonitriles have been developed as inhibitors of enzymes such as aromatase nih.gov. The ability of nitriles to participate in reversible covalent interactions is also being exploited in drug design, for example, in the development of sirtuin 5 inhibitors mdpi.com.

In the realm of materials science, the future holds significant promise for functional materials designed at the molecular level eolss.net. Benzonitrile derivatives are utilized in the synthesis of fluorescent dyes and advanced polymers researchgate.net. The related compound, 4-iodobenzonitrile (B145841), has been effectively used as a solid additive to enhance the efficiency of polymer solar cells nih.gov. This suggests that this compound could be explored as a building block for organic electronic materials, where its electronic properties can be tuned through chemical modification. The development of smart and responsive materials is a key trend, and the incorporation of functional molecules like this compound could lead to materials with novel optical, electronic, or sensing properties iipseries.org.

Below is a table summarizing the potential future research directions for this compound.

| Research Area | Focus | Potential Outcomes |

| Sustainable Synthesis | Development of green synthetic routes using eco-friendly solvents and catalysts. | Reduced environmental impact, lower costs, and increased efficiency in the production of this compound and its derivatives. |

| Novel Reactivities | Exploration of photochemical, electrochemical, and C-H bond functionalization reactions. | Access to a wider range of complex and novel molecules based on the this compound scaffold. |

| Interdisciplinary Applications | Investigation of its potential in medicinal chemistry and materials science. | Discovery of new drug candidates and the development of advanced materials with unique properties for various technological applications. |

Integration with Medicinal Chemistry for Drug Discovery

The strategic integration of halogenated and nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry. This compound emerges as a particularly promising scaffold in this domain due to its unique combination of functional groups: an amino group, an iodine atom, and a nitrile moiety, all attached to a central benzene ring. This trifunctional architecture provides a versatile platform for the synthesis of a diverse array of potential therapeutic agents.

The amino group serves as a key nucleophile or a site for derivatization, allowing for the facile introduction of various side chains and pharmacophores through reactions such as acylation, alkylation, and arylation. This versatility is crucial for tuning the pharmacological profile of lead compounds. The nitrile group, a well-established pharmacophore in numerous approved drugs, can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, engaging in crucial interactions with biological targets like enzyme active sites. nih.gov Furthermore, the nitrile is relatively stable metabolically, which is a desirable property in drug candidates. nih.gov

The presence of the iodine atom is of significant interest for several reasons. It can act as a "heavy atom" to enhance binding affinity through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein interactions. Additionally, the carbon-iodine bond is amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the construction of complex molecular architectures from the this compound core, enabling the exploration of extensive chemical space in the quest for novel bioactive molecules. For instance, related iodoanilines are used in palladium-catalyzed reactions to synthesize ketoamides and fused carbazoles. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The potential applications of this compound as a building block span various therapeutic areas. The structural motifs accessible from this compound are prevalent in molecules targeting a range of diseases. Patents associated with this chemical structure underscore its potential utility in the development of new pharmaceuticals. nih.gov Future research will likely focus on leveraging its synthetic tractability to generate libraries of novel compounds for high-throughput screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.

Table 1: Key Functional Groups of this compound and Their Roles in Drug Discovery

| Functional Group | Potential Role in Medicinal Chemistry | Relevant Synthetic Reactions |

|---|---|---|

| Amino (-NH₂) | Nucleophile, site for derivatization, hydrogen bond donor | Acylation, Alkylation, Arylation, Buchwald-Hartwig amination |

| Iodine (-I) | Halogen bond donor, synthetic handle for diversification | Suzuki, Sonogashira, Heck, and other cross-coupling reactions |

Application in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the rational design and synthesis of functional solid-state materials by controlling intermolecular interactions. uoc.gr this compound is an exemplary candidate for the construction of novel supramolecular architectures due to its capacity for forming multiple, predictable, and directionally specific non-covalent interactions. The interplay between hydrogen bonds and halogen bonds, facilitated by the compound's distinct functional groups, offers a powerful strategy for assembling molecules into extended one-, two-, or three-dimensional networks. nih.govias.ac.in

The primary amino group (-NH₂) is a robust hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) is an effective hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of well-defined supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. researchgate.net These synthons can guide the self-assembly of the molecules into predictable motifs such as chains, tapes, or sheets.

Crucially, the iodine atom introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the nitrogen of a nitrile or another Lewis base. nih.gov In the context of this compound, the iodine atom can act as a halogen bond donor, interacting with the nitrile nitrogen of an adjacent molecule. This I···N halogen bond provides a powerful secondary interaction to complement and reinforce the primary hydrogen-bonding networks, offering a higher degree of control over the final crystal packing. nih.gov

The combination of hydrogen and halogen bonding allows for the creation of complex and robust supramolecular structures. nih.gov For example, one can envision scenarios where amino-nitrile hydrogen bonds form one-dimensional chains, which are then cross-linked into two-dimensional sheets or three-dimensional frameworks via I···N halogen bonds. The rigid benzene core ensures that the functional groups are held in a well-defined spatial arrangement, enhancing the predictability of the resulting supramolecular assembly.